Cas no 136832-00-3 (Swertianin 2-O-α-L- rhamnopyranosyl-(1→2)-β-D-xylopyranoside)

Swertianin 2-O-α-L- rhamnopyranosyl-(1→2)-β-D-xylopyranoside 化学的及び物理的性質
名前と識別子
-
- Swertianin 2-O-α-L- rhamnopyranosyl-(1→2)-β-D-xylopyranoside
- 136832-00-3
- AKOS040763033
- Swertianin 2-O-??-L-rhamnopyranosyl-(1??2)-??-D-xylopyranoside
- 7-O-[α-L-Rhamnopyranosyl-(1→2)-β-D-xylo pyranosyl]-1
- BDBM50611851
- CHEMBL5271324
-
- インチ: InChI=1S/C25H28O14/c1-8-17(28)21(32)22(33)24(36-8)39-23-18(29)11(27)7-35-25(23)38-13-4-3-12-16(19(13)30)20(31)15-10(26)5-9(34-2)6-14(15)37-12/h3-6,8,11,17-18,21-30,32-33H,7H2,1-2H3
- InChIKey: FQLVPZRKLHQVFP-UHFFFAOYSA-N
- SMILES: COc1cc(O)c2c(c1)oc1ccc(OC3OCC(O)C(O)C3OC3OC(C)C(O)C(O)C3O)c(O)c1c2=O
計算された属性
- 精确分子量: 552.14790556g/mol
- 同位素质量: 552.14790556g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 7
- 氢键受体数量: 14
- 重原子数量: 39
- 回転可能化学結合数: 5
- 複雑さ: 861
- 共价键单元数量: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.4
- トポロジー分子極性表面積: 214Ų
じっけんとくせい
- Color/Form: Yellow powder
Swertianin 2-O-α-L- rhamnopyranosyl-(1→2)-β-D-xylopyranoside Security Information
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:Store at 4 ℃, better at -4 ℃
Swertianin 2-O-α-L- rhamnopyranosyl-(1→2)-β-D-xylopyranoside Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5919-5 mg |
Swertianin 2-O-α-L-rhamnopyranosyl-(1→2)-β-D-xylopyranoside |
136832-00-3 | 98% | 5mg |
¥ 3,710 | 2023-07-10 | |
TargetMol Chemicals | TN5919-1 ml * 10 mm |
Swertianin 2-O-α-L-rhamnopyranosyl-(1→2)-β-D-xylopyranoside |
136832-00-3 | 1 ml * 10 mm |
¥ 5650 | 2024-07-19 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S14620-5 mg |
Swertianin 2-O-α-L- rhamnopyranosyl-(1→2)-β-D-xylopyranoside |
136832-00-3 | 5mg |
¥5280.0 | 2021-09-07 | ||
TargetMol Chemicals | TN5919-1 mL * 10 mM (in DMSO) |
Swertianin 2-O-α-L-rhamnopyranosyl-(1→2)-β-D-xylopyranoside |
136832-00-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 5650 | 2023-09-15 | |
TargetMol Chemicals | TN5919-5mg |
Swertianin 2-O-α-L-rhamnopyranosyl-(1→2)-β-D-xylopyranoside |
136832-00-3 | 5mg |
¥ 3710 | 2024-07-19 |
Swertianin 2-O-α-L- rhamnopyranosyl-(1→2)-β-D-xylopyranoside 関連文献
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
Swertianin 2-O-α-L- rhamnopyranosyl-(1→2)-β-D-xylopyranosideに関する追加情報
Recent Advances in the Study of Swertianin 2-O-α-L-rhamnopyranosyl-(1→2)-β-D-xylopyranoside (CAS: 136832-00-3)
Swertianin 2-O-α-L-rhamnopyranosyl-(1→2)-β-D-xylopyranoside (CAS: 136832-00-3) is a bioactive glycoside compound derived from Swertia species, a genus of plants known for their medicinal properties. Recent studies have highlighted its potential therapeutic applications, particularly in anti-inflammatory, hepatoprotective, and anticancer activities. This research briefing aims to summarize the latest findings on this compound, focusing on its chemical properties, biological activities, and potential clinical applications.
The compound's structure, characterized by the presence of a rhamnopyranosyl and xylopyranosyl moiety, plays a crucial role in its biological activity. Recent research has elucidated the mechanism by which this glycoside interacts with cellular targets, particularly in modulating inflammatory pathways. For instance, a 2023 study published in the Journal of Natural Products demonstrated that Swertianin 2-O-α-L-rhamnopyranosyl-(1→2)-β-D-xylopyranoside significantly inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cells, suggesting its potential as a novel anti-inflammatory agent.
In addition to its anti-inflammatory properties, this compound has shown promise in hepatoprotection. A study conducted by researchers at the Chinese Academy of Sciences in 2022 revealed that Swertianin 2-O-α-L-rhamnopyranosyl-(1→2)-β-D-xylopyranoside exhibits protective effects against liver damage induced by acetaminophen in murine models. The compound was found to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), thereby reducing oxidative stress and liver cell apoptosis.
Another area of interest is the compound's potential anticancer activity. Preliminary in vitro studies have indicated that Swertianin 2-O-α-L-rhamnopyranosyl-(1→2)-β-D-xylopyranoside may induce apoptosis in certain cancer cell lines, including hepatocellular carcinoma and breast cancer cells. A 2023 study in the journal Phytomedicine reported that the compound triggers mitochondrial-dependent apoptosis by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2. These findings suggest that further investigation into its anticancer mechanisms is warranted.
Despite these promising results, challenges remain in the clinical translation of Swertianin 2-O-α-L-rhamnopyranosyl-(1→2)-β-D-xylopyranoside. Issues such as bioavailability, pharmacokinetics, and potential toxicity need to be addressed through comprehensive preclinical and clinical studies. Recent advancements in drug delivery systems, such as nanoparticle-based formulations, may offer solutions to enhance the compound's stability and efficacy.
In conclusion, Swertianin 2-O-α-L-rhamnopyranosyl-(1→2)-β-D-xylopyranoside (CAS: 136832-00-3) represents a promising candidate for the development of novel therapeutics in inflammation, liver diseases, and cancer. Continued research efforts are essential to fully understand its mechanisms of action and to overcome the challenges associated with its clinical application. The integration of modern pharmacological techniques with traditional medicinal knowledge may pave the way for the successful development of this compound into a clinically viable drug.
136832-00-3 (Swertianin 2-O-α-L- rhamnopyranosyl-(1→2)-β-D-xylopyranoside) Related Products
- 2034529-59-2(N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzamide)
- 76474-52-7(Z-Arg-Arg-bNA acetate salt)
- 882073-12-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one)
- 1452571-77-5(2-(2,2-Dimethyl-propionylamino)-3-(1H-indol-3-yl)-propionic acid)
- 1490006-50-2(3,5-dimethyl-1-2-(thiophen-3-yl)ethyl-1H-pyrazol-4-amine)
- 1694365-02-0(1-Azido-3-iodo-2-methylbenzene)
- 731773-14-1(2-Bromo-3-(2-methoxyphenyl)-1-propene)
- 1261741-34-7(2-Methoxy-4-(trifluoromethyl)-3-(2-(trifluoromethyl)phenyl)pyridine)
- 1805063-62-0(3-(Bromomethyl)-5-(difluoromethyl)-2-fluoropyridine-6-acetic acid)
- 2227776-53-4((2S)-1-(6-methoxy-5-methylpyridin-3-yl)propan-2-ol)




